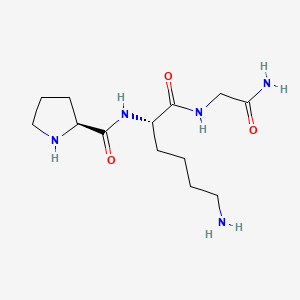
2-(3-Methyl-1-(3-methylfuran-2-yl)butylidene)hydrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methyl-1-(3-methylfuran-2-yl)butylidene)hydrazinecarboxamide is a chemical compound with the molecular formula C11H17N3O2 and a molecular weight of 223.27 g/mol . This compound is known for its unique structure, which includes a furan ring and a hydrazinecarboxamide group. It is primarily used in research and industrial applications due to its interesting chemical properties and potential biological activities.
準備方法
The synthesis of 2-(3-Methyl-1-(3-methylfuran-2-yl)butylidene)hydrazinecarboxamide typically involves the reaction of 3-methylfuran-2-carbaldehyde with a suitable hydrazine derivative under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
化学反応の分析
2-(3-Methyl-1-(3-methylfuran-2-yl)butylidene)hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions. Common reagents for these reactions include halogens and nucleophiles.
Condensation: It can also undergo condensation reactions with other compounds, forming larger molecules with the elimination of small molecules like water or ammonia.
科学的研究の応用
2-(3-Methyl-1-(3-methylfuran-2-yl)butylidene)hydrazinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers study its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, it is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(3-Methyl-1-(3-methylfuran-2-yl)butylidene)hydrazinecarboxamide involves its interaction with specific molecular targets within cells . It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit the growth of bacteria by interfering with essential metabolic processes.
類似化合物との比較
2-(3-Methyl-1-(3-methylfuran-2-yl)butylidene)hydrazinecarboxamide can be compared with other similar compounds, such as:
3-Methyl-1-(3-Methylfuran-2-Yl) But-2-En-1-One: This compound shares a similar furan ring structure but differs in its functional groups and overall reactivity.
3-Methyl-2-(2-methyl-2-butenyl)-furan: Another compound with a furan ring, but with different substituents, leading to distinct chemical and biological properties.
2-Methyl-1-benzofuran-3-carbaldehyde: This compound has a benzofuran ring, which imparts different chemical characteristics compared to the furan ring in this compound.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in research and industry.
特性
分子式 |
C11H17N3O2 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC名 |
[(Z)-[3-methyl-1-(3-methylfuran-2-yl)butylidene]amino]urea |
InChI |
InChI=1S/C11H17N3O2/c1-7(2)6-9(13-14-11(12)15)10-8(3)4-5-16-10/h4-5,7H,6H2,1-3H3,(H3,12,14,15)/b13-9- |
InChIキー |
DFZGGFJEJSHKPI-LCYFTJDESA-N |
異性体SMILES |
CC1=C(OC=C1)/C(=N\NC(=O)N)/CC(C)C |
正規SMILES |
CC1=C(OC=C1)C(=NNC(=O)N)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,5-Bis[4-(prop-2-en-1-yl)phenyl]-1,2-oxazole](/img/structure/B15210474.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B15210477.png)
![Dicyclohexyl(4-(2-(Diphenylphosphino)phenyl)benzo[d][1,3]dioxol-5-yl)phosphine](/img/structure/B15210480.png)
![2-[5-(Ethoxymethyl)furan-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B15210489.png)
![2-(Benzo[d]oxazol-2-yl)-1-(pyridin-2-yl)ethanone](/img/structure/B15210496.png)
![4-[(4-Methyl-1,3-oxazol-2-yl)(octanoyl)amino]butanoic acid](/img/structure/B15210503.png)

![Furan, 2-[1-(2-propenyloxy)-3-butenyl]-](/img/structure/B15210519.png)

![N,N-Dimethyl-2-{[1-(3-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine](/img/structure/B15210523.png)



